Butyltintris[2-(octanoyloxy)ethylmercaptide]
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Overview
Description
Butyltintris[2-(octanoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C34H66O6S3Sn . This compound is known for its unique structure, which includes a butyl group attached to a tin atom, and three 2-(octanoyloxy)ethylmercaptide groups. It is commonly used in various industrial applications due to its catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(octanoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(octanoyloxy)ethylmercaptan in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyltin trichloride+32-(octanoyloxy)ethylmercaptan→Butyltintris[2-(octanoyloxy)ethylmercaptide]+3HCl
Industrial Production Methods
In industrial settings, the production of Butyltintris[2-(octanoyloxy)ethylmercaptide] is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Butyltintris[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Butyltintris[2-(octanoyloxy)ethylmercaptide] has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in esterification, transesterification, and polycondensation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of plastics, coatings, and adhesives due to its catalytic properties.
Mechanism of Action
The mechanism of action of Butyltintris[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. It interacts with substrates through coordination with the tin atom, which enhances the reactivity of the substrates and lowers the activation energy of the reactions.
Comparison with Similar Compounds
Similar Compounds
Butyltin tris(2-ethylhexanoate): Similar in structure but with different ester groups.
Butyltin tris(2-ethylhexylmercaptide): Another organotin compound with similar catalytic properties.
Uniqueness
Butyltintris[2-(octanoyloxy)ethylmercaptide] is unique due to its specific ester groups, which impart distinct reactivity and solubility properties. This makes it particularly useful in certain industrial applications where other organotin compounds may not be as effective.
Properties
CAS No. |
59118-80-8 |
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Molecular Formula |
C34H66O6S3Sn |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[butyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;1-3-4-2;/h3*13H,2-9H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
FXMZXUNYBBSBCI-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC |
Origin of Product |
United States |
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